molecular formula C19H17IO3S B1583041 Diphenyliodonium p-toluenesulfonate CAS No. 6293-66-9

Diphenyliodonium p-toluenesulfonate

Cat. No. B1583041
CAS RN: 6293-66-9
M. Wt: 452.3 g/mol
InChI Key: UMIKAXKFQJWKCV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyliodonium p-toluenesulfonate, also known as DPIpTS, is a compound with the linear formula (C6H5)2IC6H4(SO3)CH3 . It has a molecular weight of 452.31 . This compound is used as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The molecular formula of Diphenyliodonium p-toluenesulfonate is (C6H5)2IC6H4(SO3)CH3 . The SMILES string representation is Cc1ccc(cc1)S([O-])(=O)=O.I+c3ccccc3 .


Chemical Reactions Analysis

Diphenyliodonium salts, including Diphenyliodonium p-toluenesulfonate, can function as radical initiators . Electron transfer from the excited state of a sensitizer to the iodonium salt results in initiating radicals .


Physical And Chemical Properties Analysis

Diphenyliodonium p-toluenesulfonate has a melting point of 188-191 °C (lit.) . It is an electronic grade compound with an assay of ≥99% trace metals basis .

Scientific Research Applications

Application in Photopolymerization

  • Summary of the Application: Diphenyliodonium p-toluenesulfonate is used as a cationic photoinitiator and photoacid generator . It plays a crucial role in the photopolymerization of acrylates .
  • Methods of Application or Experimental Procedures: The compound functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation . The functionality of the photosensitizer is determined by the presence of a suitable co-initiator . For this purpose, several different diphenyliodonium salts were used as a source of active species for radical polymerization .
  • Results or Outcomes: The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer . The iodonium salts functionated as radical initiators bearing different substitution patterns . Electron transfer from the excited state of the sensitizer to the iodonium salt results in initiating radicals . Most of the iodonium salts exhibit no large differences regarding the reactivity in initiation of TMPTA polymerization . However, an introduction of a nitro group in the para position of the phenyl ring of the co-initiator results in a significant increase in the rate of polymerization and degree of monomer conversion .

Safety And Hazards

When handling Diphenyliodonium p-toluenesulfonate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

diphenyliodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIKAXKFQJWKCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10182-84-0 (Parent)
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90212135
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium p-toluenesulfonate

CAS RN

6293-66-9
Record name Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyliodonium p-toluenesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodonium, diphenyl-, p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium p-toluenesulfonate
Reactant of Route 2
Diphenyliodonium p-toluenesulfonate
Reactant of Route 3
Diphenyliodonium p-toluenesulfonate
Reactant of Route 4
Diphenyliodonium p-toluenesulfonate
Reactant of Route 5
Reactant of Route 5
Diphenyliodonium p-toluenesulfonate
Reactant of Route 6
Diphenyliodonium p-toluenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.